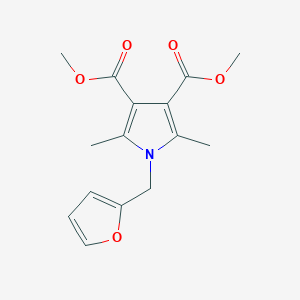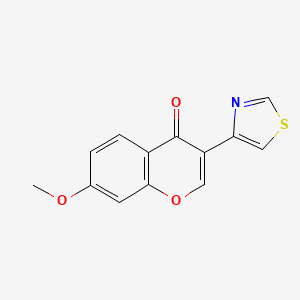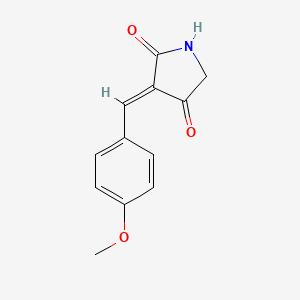
3-(4-methoxybenzylidene)-2,4-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(4-Methoxybenzylidene)-2,4-pyrrolidinedione involves multi-component reactions that yield heterocyclic compounds with a pyrrolidine-2,3-dione core. These processes attract attention for their ability to generate valuable biological activities. One approach involves the preparation of 3-pyrroline-2-one derivatives through a three-component reaction, followed by their conversion into pyrrolidine-2,3-diones using aliphatic amines such as methylamine and 4-methoxybenzylamine (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
The molecular structure of derivatives similar to 3-(4-Methoxybenzylidene)-2,4-pyrrolidinedione has been characterized using techniques such as X-ray diffraction. These analyses reveal the crystalline forms and detailed geometry of the compounds, providing insight into their structural characteristics and potential interactions (P. Zugenmaier, 2013).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Methoxybenzylidene)-2,4-pyrrolidinedione derivatives include fluorescence quenching with alizarin dye, highlighting their potential in analytical chemistry and biological applications. These studies also contribute to understanding the electronic and structural factors influencing their reactivity and interactions with other molecules (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, such as crystal packing, conformation, and hydrogen bonding patterns, of related compounds are crucial for predicting the behavior and application of these molecules in various fields. The analysis of crystal and molecular structures aids in understanding these physical properties (G. Gasser & H. Stoeckli-Evans, 2004).
Chemical Properties Analysis
Investigations into the chemical properties, including spectroscopic studies and reactivity analysis, are essential for elucidating the functional capabilities of 3-(4-Methoxybenzylidene)-2,4-pyrrolidinedione derivatives. These studies encompass NMR, IR spectroscopy, and computational methods to model the electronic structure and predict reactivity patterns (M. Habibi et al., 2013).
properties
IUPAC Name |
(3E)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-8(3-5-9)6-10-11(14)7-13-12(10)15/h2-6H,7H2,1H3,(H,13,15)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEXKEKOXPEVND-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(4-methoxybenzylidene)pyrrolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5657490.png)
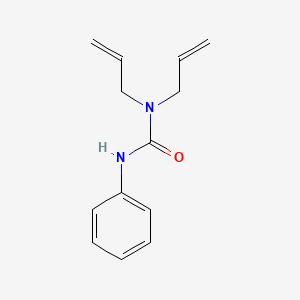
![2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5657499.png)
![9-[(4-hydroxyphenyl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657502.png)
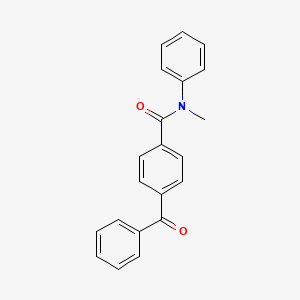
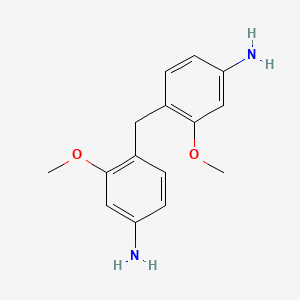
![3-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5657520.png)
![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)
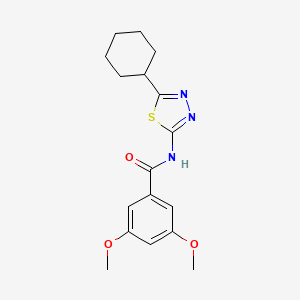
![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)

![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
